Cas no 1040654-67-8 (2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide)

2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a specialized organic compound featuring a pyrazolo[1,5-a]pyrazine core with a sulfanylacetamide substituent. Its molecular structure incorporates a 2-butoxyphenyl group and a 2,4-difluorophenyl moiety, suggesting potential applications in medicinal chemistry or agrochemical research. The compound's design may offer advantages such as enhanced binding affinity or selectivity due to the strategic placement of fluorine atoms and the sulfur-containing linker, which can influence electronic and steric properties. Its stability and reactivity profile make it a candidate for further investigation in targeted synthesis or as an intermediate in the development of bioactive molecules.
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide structure
1040654-67-8 structure
Product Name:2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
CAS No:1040654-67-8
MF:C24H22F2N4O2S
MW:468.518890857697
CID:5383800
Update Time:2025-06-10

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(2,4-difluorophenyl)acetamide
    • 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
    • Inchi: 1S/C24H22F2N4O2S/c1-2-3-12-32-22-7-5-4-6-17(22)20-14-21-24(27-10-11-30(21)29-20)33-15-23(31)28-19-9-8-16(25)13-18(19)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,28,31)
    • InChI Key: IWMYNLPDPOCCAD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C=C1F)(=O)CSC1=NC=CN2N=C(C3=CC=CC=C3OCCCC)C=C12

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.98±0.70(Predicted)

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide Pricemore >>

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Additional information on 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Recent Advances in the Study of 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide (CAS: 1040654-67-8)

The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide (CAS: 1040654-67-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazolo[1,5-a]pyrazine core and sulfanyl-acetamide side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, particularly in the context of inflammatory and oncological diseases.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. In vitro and in vivo studies have demonstrated that 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide exhibits potent inhibitory effects on certain kinases, which are critical mediators of inflammatory responses and tumor growth. These findings suggest that the compound could serve as a valuable lead for the development of novel anti-inflammatory and anti-cancer agents.

Pharmacokinetic studies have also provided insights into the compound's bioavailability and metabolic stability. Researchers have observed that the molecule exhibits favorable absorption and distribution profiles, with moderate plasma protein binding and minimal off-target effects. These properties enhance its potential as a therapeutic candidate, although further optimization may be required to improve its metabolic stability and reduce potential toxicity.

In addition to its therapeutic potential, recent synthetic chemistry efforts have focused on developing more efficient and scalable routes for the production of 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide. Advances in catalytic methods and green chemistry approaches have enabled the synthesis of this compound with higher yields and reduced environmental impact, facilitating its further investigation in preclinical and clinical settings.

Overall, the latest research on 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide underscores its potential as a versatile and promising molecule in medicinal chemistry. Continued exploration of its biological activities, mechanism of action, and therapeutic applications will be crucial for translating these findings into clinical benefits. Future studies should also address any remaining challenges related to its pharmacokinetics and safety profile to fully realize its therapeutic potential.

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